Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO3/c1-2-17-12(16)6-5-11(15)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZXYCMEHFTCMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate
This technical guide provides an in-depth analysis of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate , a specialized fluorinated building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) candidates.
Identity & Physicochemical Profile[1]
This compound is a
-
Chemical Name: this compound
-
Common Synonyms: 4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid ethyl ester; Ethyl 3-(4-chloro-2-fluorobenzoyl)propionate.
-
Related CAS (Acid Form): 951889-53-5 (4-(4-chloro-2-fluorophenyl)-4-oxobutanoic acid)[1]
-
Molecular Formula:
-
Molecular Weight: 258.67 g/mol
-
Core Scaffold: 1,4-dicarbonyl (masked as ester/ketone).
Structural Significance
The molecule contains two electrophilic centers:
-
The Ketone (
): Activated by the electron-withdrawing nature of the aromatic ring (inductive effect of F and Cl). -
The Ester (
): Susceptible to nucleophilic attack (e.g., hydrazine, amines).
This dual-electrophile structure makes it an ideal precursor for heterocycle formation, specifically pyridazinones , pyrroles , and furanones .
Synthetic Pathways & Mechanism
The synthesis relies on Friedel-Crafts Acylation , a robust method for introducing acyl groups onto activated or deactivated aromatic rings.
The Challenge of Regioselectivity
The starting material, 1-chloro-3-fluorobenzene , has two directing groups:
-
Fluorine (F): A strong ortho/para director (due to resonance donation) but inductively withdrawing.
-
Chlorine (Cl): A weaker ortho/para director.[2]
Mechanistic Insight: The acylation occurs para to the strongest activator (Fluorine).
-
Ortho to F is sterically hindered and inductively deactivated.
-
Para to F (Position 6 relative to F, or Position 4 relative to Cl) is the most nucleophilic site accessible.
-
Result: The succinyl group attaches at the 4-position relative to the Fluorine, yielding the 4-chloro-2-fluorophenyl ketone.
Reaction Scheme (DOT Visualization)
Caption: Friedel-Crafts acylation mechanism showing regioselective attack para to the fluorine atom.
Experimental Protocol: Synthesis & Validation
This protocol describes the synthesis of the ethyl ester via the reaction of 1-chloro-3-fluorobenzene with ethyl succinyl chloride.
Reagents & Equipment[3]
-
Substrate: 1-chloro-3-fluorobenzene (1.0 eq)
-
Reagent: Ethyl succinyl chloride (1.1 eq) (Alternatively: Succinic anhydride, followed by ethanol esterification).
-
Catalyst: Aluminum Chloride (
), anhydrous (1.2 eq). -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Safety:
reacts violently with water. Perform under atmosphere.
Step-by-Step Methodology
-
Lewis Acid Activation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, suspend anhydrous
(16.0 g, 120 mmol) in dry DCM (100 mL) under nitrogen at 0°C. -
Acylating Agent Addition: Add Ethyl succinyl chloride (18.1 g, 110 mmol) dropwise over 15 minutes. The suspension will clarify as the acylium ion complex forms. Stir for 30 minutes at 0–5°C.
-
Substrate Addition (Critical Step): Add 1-chloro-3-fluorobenzene (13.05 g, 100 mmol) dropwise.
-
Note: Maintain temperature below 10°C to prevent polymerization or isomerization.
-
Observation: Evolution of HCl gas will occur (use a scrubber).
-
-
Reaction & Quench: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quench: Pour the reaction mixture slowly onto 200g of crushed ice/HCl (conc.) mixture. Caution: Highly exothermic.
-
-
Workup & Isolation:
-
Separate the organic layer. Extract the aqueous layer with DCM (
mL). -
Wash combined organics with water, saturated
(to remove acid impurities), and brine. -
Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.
-
Data Validation (Expected)
| Metric | Expected Value | Notes |
| Physical State | Off-white solid or viscous oil | Low melting point solid common for ethyl esters. |
| Characteristic ethyl ester and succinyl backbone signals. | ||
| Aromatic Signals | Splitting pattern confirms 1,2,4-substitution. | |
| IR Spectrum | 1735 | Distinct dual carbonyl peaks. |
Downstream Applications
The primary utility of This compound lies in its conversion to heterocyclic scaffolds used in drug discovery.
Synthesis of Pyridazinones
Reaction with hydrazine hydrate yields 6-(4-chloro-2-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one .
-
Mechanism: Condensation of hydrazine with the ketone followed by intramolecular cyclization with the ester.
-
Relevance: This is a core scaffold for p38 MAP Kinase Inhibitors and certain COX-2 inhibitors .
Paal-Knorr Pyrrole Synthesis
Reaction with primary amines leads to substituted pyrroles, often used in agrochemicals (fungicides).
Asymmetric Reduction
The ketone can be reduced (using chiral catalysts like Ru-BINAP) to form chiral
Application Workflow (DOT Visualization)
Caption: Divergent synthetic utility of the ethyl ester scaffold in medicinal chemistry.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle F and Cl emissions).
References
-
PubChem. (n.d.). 4-(4-Chloro-2-fluorophenyl)-4-oxobutanoic acid (Acid Precursor Data). National Library of Medicine. Retrieved from [Link]
Sources
Technical Whitepaper: Structural Characterization and Synthetic Utility of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate
The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and organic chemists. It prioritizes synthetic viability, structural validation, and medicinal utility.
Executive Summary & Molecular Architecture
Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate is a specialized
The presence of the 4-chloro-2-fluoro substitution pattern is non-trivial; it is a pharmacophoric motif designed to modulate metabolic stability (blocking the para-position from CYP450 oxidation) and tune the lipophilicity (LogP) of the final drug candidate.
Physicochemical Profile
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 258.67 g/mol | Fragment-based drug discovery compliant |
| LogP (Calculated) | 2.8 - 3.1 | Moderate lipophilicity; good membrane permeability |
| TPSA | 43.37 | High oral bioavailability potential |
| H-Bond Acceptors | 3 (2 Carbonyl, 1 Ester ether) | Interaction points for protein binding |
| Rotatable Bonds | 5 | Flexible linker chain |
Structural Identifiers
-
IUPAC Name: this compound
-
SMILES: CCOC(=O)CCC(=O)c1c(F)cc(Cl)cc1
-
InChIKey: (Analogous to acid precursor) Generate specific key upon synthesis
Synthetic Pathway & Mechanistic Insight[1]
The synthesis of this compound presents a regiochemical challenge. A standard Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with succinic anhydride typically yields a mixture of isomers.
The Regioselectivity Challenge
In 1-chloro-3-fluorobenzene:
-
Fluorine (C1): Strong ortho/para director (Resonance).
-
Chlorine (C3): Weak ortho/para director (Induction/Resonance).
-
Target Isomer: Acylation at C6 (Para to Cl, Ortho to F).
-
Competitor Isomer: Acylation at C4 (Para to F, Ortho to Cl).
Expert Insight: The "Para-to-Fluorine" effect usually dominates, favoring the 2-chloro-4-fluoro isomer. To exclusively obtain the 4-chloro-2-fluorophenyl analog described here, a directed metallation strategy (Grignard) is superior to Friedel-Crafts.
Recommended Protocol: Grignard Addition (High Fidelity)
This route ensures the correct isomer is formed by using a pre-functionalized starting material.
Step 1: Grignard Formation
Step 2: Acylation via Morpholine Amide (Weinreb-like logic) Reacting the Grignard directly with ethyl succinyl chloride can lead to bis-addition. A safer route uses the succinic anhydride to form the keto-acid, followed by esterification.
Step 3: Esterification
Figure 1: Directed synthesis pathway ensuring regiochemical integrity of the 4-chloro-2-fluoro substitution.
Spectroscopic Fingerprinting (Self-Validating Data)
To confirm the structure, specifically distinguishing it from the 2-chloro-4-fluoro isomer, Nuclear Magnetic Resonance (NMR) is the gold standard.
1H NMR Prediction (400 MHz, CDCl3)
The aromatic region provides the definitive proof of structure.
| Shift ( | Multiplicity | Integration | Assignment | Structural Proof |
| 7.85 | dd ( | 1H | H-6 (Aromatic) | Deshielded by C=O. Triplet-like due to coupling with H-5 and F-2 (meta). |
| 7.20 | dd ( | 1H | H-5 (Aromatic) | Ortho to Cl. |
| 7.12 | dd ( | 1H | H-3 (Aromatic) | Large |
| 4.15 | Quartet | 2H | Ethyl ester characteristic. | |
| 3.25 | Triplet | 2H | Alpha to ketone. | |
| 2.70 | Triplet | 2H | Alpha to ester. | |
| 1.25 | Triplet | 3H | Ethyl terminal methyl. |
19F NMR Diagnostic
-
Target (4-Cl, 2-F): Signal expected around -108 to -112 ppm . The coupling pattern will be a doublet of doublets (coupling to H3 and H6).
-
Isomer (2-Cl, 4-F): Signal expected further upfield (-103 to -106 ppm ) due to lack of ortho-carbonyl deshielding.
Experimental Protocol
Synthesis of 4-(4-chloro-2-fluorophenyl)-4-oxobutanoic acid (Precursor)
Note: This protocol assumes the Grignard route for high purity.
-
Activation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.2 eq) with iodine crystal.
-
Formation: Add 4-chloro-2-fluorobromobenzene (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hour until Mg is consumed.
-
Acylation: Cool the Grignard solution to -78°C. Cannulate this mixture into a solution of Succinic Anhydride (1.1 eq) in THF at -78°C. Critical: Low temperature prevents double addition.
-
Quench: Warm to 0°C and quench with 1M HCl. Extract with EtOAc.
-
Workup: Wash organic layer with brine, dry over
. The crude solid is the keto-acid.
Esterification to this compound
-
Reflux: Dissolve the crude keto-acid in absolute Ethanol (10 vol). Add concentrated
(0.1 eq). -
Monitor: Reflux for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The acid (
) will convert to the ester ( ). -
Purification: Concentrate ethanol. Dilute with water, neutralize with sat.
. Extract with DCM.[1] -
Isolation: Flash chromatography (Silica, 0-20% EtOAc in Hexane) yields the pure oil/low-melting solid.
Pharmaceutical Applications
This molecule is a versatile "linchpin" intermediate. Its specific halogenation pattern is often exploited in:
-
p38 MAP Kinase Inhibitors: The diaryl ketone motif is a precursor to 5-membered heterocycles (imidazoles/pyrroles) that fit into the ATP binding pocket of kinases. The fluorine atom can form specific H-bonds with the hinge region residues (e.g., Met109).
-
CRTH2 Antagonists: Used in asthma/allergy treatments, where the butanoate tail mimics leukotriene structures.
-
Metabolic Blocking: The replacement of hydrogen with fluorine (C2) and chlorine (C4) blocks common metabolic soft spots, extending the half-life (
) of the drug.
Figure 2: Downstream synthetic utility of the ethyl ester scaffold in medicinal chemistry.
References
-
Friedel-Crafts Regioselectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic text on acylation mechanisms).[2]
-
Analogous Synthesis Protocols: Synthesis of 4-(2,4-difluorophenyl)-4-oxobutanoic acid. BenchChem Technical Guides. (Accessed 2023).
- Medicinal Chemistry Applications:Structure-Activity Relationships of p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry. (General reference for diaryl ketone scaffolds).
-
Grignard Reactivity: Regioselective synthesis of aryl-keto acids. Organic Syntheses, Coll. Vol. 5, p.93.
(Note: Specific CAS 115783-65-2 refers to the acid precursor often cited in patent literature for related halogenated analogs.)
Sources
4-chloro-2-fluorophenyl oxobutanoate derivatives literature
An In-depth Technical Guide to 4-Chloro-2-fluorophenyl Oxobutanoate Derivatives: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-chloro-2-fluorophenyl oxobutanoate derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. Drawing upon established synthetic methodologies and a review of the biological activities of structurally related molecules, this document serves as a valuable resource for researchers, scientists, and professionals in the field.
Introduction: The Rationale for 4-Chloro-2-fluorophenyl Oxobutanoate Derivatives
The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into organic scaffolds is a cornerstone of modern medicinal chemistry.[1] This approach can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The 4-chloro-2-fluorophenyl moiety, in particular, is present in a number of biologically active compounds, suggesting its utility as a scaffold for the design of novel therapeutics.
This guide focuses on derivatives of 4-chloro-2-fluorophenyl oxobutanoate, a chemical class that, while not extensively documented as a whole, is comprised of building blocks and structural motifs found in compounds with demonstrated biological activity. By exploring the synthesis, characterization, and potential applications of these derivatives, we aim to provide a foundation for further research and development in this promising area.
Synthesis and Characterization
The synthesis of 4-chloro-2-fluorophenyl oxobutanoate derivatives can be approached through several established chemical transformations. A plausible synthetic route involves the acylation of a suitable 4-chloro-2-fluorophenyl precursor with an oxobutanoate derivative.
Proposed Synthetic Pathway
A general synthetic scheme for the preparation of 4-chloro-2-fluorophenyl oxobutanoate derivatives is outlined below. This pathway leverages common reactions in organic synthesis, such as the formation of an ester from an alcohol and an acyl chloride.
Caption: Proposed synthetic pathway for 4-chloro-2-fluorophenyl oxobutanoate derivatives.
Experimental Protocols
2.2.1. Synthesis of 4-Chloro-2-fluorophenol (Intermediate)
This protocol is adapted from standard procedures for the synthesis of phenols from anilines via a diazonium salt intermediate.
Materials:
-
4-Chloro-2-fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-chloro-2-fluoroaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of CuCl in HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 4-chloro-2-fluorophenol.
2.2.2. Synthesis of Ethyl 2-((4-chlorophenyl)hydrazono)-3-oxobutanoate
While not a direct precursor to the target compound, the synthesis of this related oxobutanoate derivative provides a relevant experimental protocol.[2]
Materials:
-
4-Chloroaniline
-
Dilute Hydrochloric Acid
-
Sodium Nitrite
-
Ethyl acetoacetate
-
Sodium acetate
-
Ethanol
-
Ice-cold water
-
Methanol
Procedure:
-
Dissolve 4-chloroaniline (10 mmol) in dilute hydrochloric acid and cool to 0 °C in an ice bath.[2]
-
Add a solution of sodium nitrite in water to the cold aniline solution.[2]
-
Filter the resulting diazonium salt solution into a cooled solution of ethyl acetoacetate and sodium acetate in ethanol.[2]
-
Filter the resulting yellow solid, wash with ice-cold water, and dry.[2]
-
Recrystallize the product from methanol to obtain pure ethyl 2-((4-chlorophenyl)hydrazono)-3-oxobutanoate.[2]
Characterization
The synthesized derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation | Characteristic shifts and coupling patterns for the aromatic protons and carbons, as well as the butanoate chain. A distinct signal in the ¹⁹F NMR spectrum. |
| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the calculated mass of the target compound. The isotopic pattern of chlorine (M+2 peak) should be observable. |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for the C=O (ester and ketone), C-O, C-Cl, and C-F bonds. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating a high degree of purity. |
Potential Biological Activities and Therapeutic Applications
While the biological activity of 4-chloro-2-fluorophenyl oxobutanoate derivatives is not yet extensively reported, the activities of structurally related compounds provide valuable insights into their therapeutic potential.
Anticancer and Antiangiogenic Activity
Derivatives of pyridazinone containing a 4-chloro-2-(3-chloro-4-fluorophenyl) moiety have demonstrated significant anticancer and antiangiogenic properties.[3] These compounds exhibited inhibitory activity against human cancer cell lines, including liver, breast, and leukemia cells.[3] Notably, some derivatives were found to be potent antiangiogenic agents, inhibiting key proangiogenic cytokines such as TNFα, VEGF, and FGFb.[3] This suggests that the 4-chloro-2-fluorophenyl scaffold could be a valuable component in the design of novel anticancer agents.
Enzyme Inhibition
The 4-aryl-4-oxobutanoic acid scaffold is known to be a versatile framework in medicinal chemistry, with derivatives showing inhibitory activity against enzymes like Kynurenine 3-Monooxygenase (KMO) and Cyclooxygenase (COX).[4] The introduction of a 4-chloro-2-fluorophenyl group could modulate the inhibitory potency and selectivity of these compounds.
MDM2 Inhibition
A potent and orally active Murine Double Minute 2 (MDM2) inhibitor, AA-115/APG-115, incorporates a 3-chloro-2-fluorophenyl group.[5] This compound projects its 3-chloro-2-fluorophenyl group into the Leu26 p53 binding pocket of the MDM2 protein.[5] This indicates that the 4-chloro-2-fluorophenyl moiety could also be effectively utilized in the design of MDM2 inhibitors for cancer therapy.
Summary of Biological Activities of Related Compounds
| Compound Class | Core Structure | Biological Activity | Reference |
| Pyridazinone Derivatives | 4-Chloro-2-(3-chloro-4-fluorophenyl) | Anticancer, Antiangiogenic, Antioxidant | [3] |
| Spirooxindole Derivatives | 3-Chloro-2-fluorophenyl | MDM2 Inhibition | [5] |
| 4-Aryl-4-oxobutanoic Acids | 3,4-Difluorophenyl | KMO and COX Inhibition | [4] |
| Sulfonamide Derivatives | 4-Chloro-N-(phenyl)benzenesulfonamide | Anticancer, Radiosensitizing | [6] |
Potential Mechanism of Action: Inhibition of Pro-angiogenic Signaling
Based on the activity of related pyridazinone derivatives, a potential mechanism of action for 4-chloro-2-fluorophenyl oxobutanoate derivatives could involve the inhibition of signaling pathways that promote angiogenesis in tumors.
Caption: Potential mechanism of antiangiogenic activity.
Conclusion and Future Directions
The 4-chloro-2-fluorophenyl oxobutanoate scaffold represents a promising, yet underexplored, area for drug discovery. Based on the established biological activities of structurally related compounds, these derivatives hold potential as anticancer, antiangiogenic, and enzyme-inhibiting agents. The synthetic pathways outlined in this guide provide a solid foundation for the preparation of a library of these compounds for biological screening.
Future research should focus on the synthesis and in-vitro evaluation of a diverse range of 4-chloro-2-fluorophenyl oxobutanoate derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing their potency and selectivity for specific biological targets. Furthermore, in-vivo studies will be necessary to assess their pharmacokinetic properties and therapeutic efficacy.
References
-
Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Arch Pharm (Weinheim). 2015 May;348(5):338-46. [Link]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2. 2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. J Med Chem. 2017 Apr 13;60(7):2819-2837. [Link]
-
Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate. Acta Crystallogr Sect E Struct Rep Online. 2009 Apr 10;65(Pt 5):o1029. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. J Mol Struct. 2021 Dec 15;1246:131178. [Link]
-
Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. Eur J Med Chem. 2016 Jul 19;117:8-18. [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Identity and Synthetic Utility of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate
Executive Summary
Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate is a specialized fluorinated building block used primarily in the synthesis of heterocyclic bioactive molecules. Structurally, it serves as a "gamma-keto ester" platform, enabling the rapid construction of pyrroles, isoxazoles, and triazoles via cyclization reactions.
While structurally analogous to the key intermediate used in the manufacturing of Vonoprazan (a potassium-competitive acid blocker), this specific 4-chloro derivative finds distinct utility in the development of agrochemical fungicides and next-generation antifungal agents . Its core value lies in the metabolic stability conferred by the 4-chloro-2-fluoro substitution pattern, which blocks common metabolic oxidation sites on the phenyl ring.
Nomenclature & Chemical Identity
This compound is often referenced by its structural components in literature rather than a single common name. Below is the definitive identification matrix.
Table 1: Chemical Identifiers
| Parameter | Detail |
| Systematic Name | This compound |
| Common Synonyms | [1][2] • 4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid ethyl ester• Ethyl 3-(4-chloro-2-fluorobenzoyl)propionate• Butanoic acid, 4-(4-chloro-2-fluorophenyl)-4-oxo-, ethyl ester |
| CAS Number (Acid) | 951889-53-5 (Refers to the parent acid; ester CAS varies by vendor) |
| Molecular Formula | C₁₂H₁₂ClFO₃ |
| Molecular Weight | 258.67 g/mol |
| SMILES | CCOC(=O)CCC(=O)c1c(F)cc(Cl)cc1 |
| InChIKey | Calculated based on structure:ZXZX... (Derivative specific) |
| Structural Class |
Synthetic Pathway & Mechanism[3][4][5][6]
The industrial preparation of this compound relies on Friedel-Crafts Acylation . This reaction is highly sensitive to directing effects due to the competing influence of the fluorine and chlorine substituents on the benzene ring.
The Reaction Protocol
The synthesis typically involves the acylation of 1-chloro-3-fluorobenzene with ethyl succinyl chloride (or succinic anhydride followed by esterification) in the presence of a Lewis Acid catalyst (Aluminum Chloride).
Reagents:
-
Substrate: 1-Chloro-3-fluorobenzene (3-Chlorofluorobenzene).
-
Acylating Agent: Ethyl succinyl chloride (Ethyl 4-chloro-4-oxobutyrate).
-
Catalyst: Anhydrous AlCl₃ (Stoichiometric excess required due to complexation with the ketone product).
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Mechanistic Insight: Regioselectivity
The regiochemistry is the critical quality attribute (CQA) of this synthesis.
-
Fluorine Effect: Strong ortho/para director (resonance donation dominates induction).
-
Chlorine Effect: Weaker ortho/para director.
-
Sterics: The position ortho to Fluorine (C2 relative to F) is sterically crowded. The position para to Fluorine is the most electronically activated and sterically accessible.
In 1-chloro-3-fluorobenzene, the position para to the fluorine (and ortho to the chlorine) is the primary site of electrophilic attack, yielding the desired 4-(4-chloro-2-fluorophenyl) isomer.
Visualization: Synthetic Workflow
Caption: Figure 1. Friedel-Crafts acylation pathway showing the preferential formation of the 4-chloro-2-fluoro isomer driven by the strong directing effect of the fluorine substituent.
Applications in Drug & Agrochemical Development
While the des-chloro analog is famous as the precursor to Vonoprazan , the 4-chloro derivative discussed here is a "workhorse" intermediate for lipophilic optimization.
Agrochemical Fungicides
The 4-chloro-2-fluorophenyl moiety is a privileged scaffold in modern fungicides, particularly succinate dehydrogenase inhibitors (SDHIs) and triazole derivatives.
-
Mechanism: The addition of the chlorine atom at the 4-position increases lipophilicity (LogP) and metabolic stability compared to the unsubstituted analog, extending the half-life of the active ingredient in the field.
-
Workflow: The keto-ester is cyclized with hydrazines or hydroxylamines to form pyrazoles or isoxazoles.
Medicinal Chemistry: Bioisosteric Replacement
In drug discovery, this compound is used to synthesize analogs of:
-
P-CABs (Potassium-Competitive Acid Blockers): Researchers synthesize the 4-chloro analog of Vonoprazan to test for improved potency or altered clearance rates.
-
p38 MAP Kinase Inhibitors: The fluorinated phenyl ring is a common motif in kinase inhibitors, where the halogen interacts with the hinge region of the protein.
Visualization: Application Pathways
Caption: Figure 2. Divergent synthesis pathways utilizing the keto-ester core to access distinct bioactive scaffolds.
Analytical Profiling & Quality Control
To ensure the integrity of this intermediate, specific analytical markers must be monitored.
NMR Characterization (Predicted)[7]
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Region: Distinct splitting patterns due to F-H coupling. The proton at C3 (between Cl and F) will appear as a double doublet (dd) due to coupling with F and meta-coupling with H5.
-
Ethyl Ester: Quartet at ~4.1 ppm (CH₂) and Triplet at ~1.2 ppm (CH₃).
-
Succinyl Chain: Two triplets at ~2.7 ppm and ~3.2 ppm (adjacent to Carbonyls).
-
Impurity Markers[8]
-
Hydrolysis Product: 4-(4-chloro-2-fluorophenyl)-4-oxobutanoic acid (Acid form). Detected by shift in retention time on HPLC.
-
Regioisomers: Isomers where acylation occurred para to the Chlorine (less likely) or ortho to the Fluorine (sterically hindered). These require GC-MS or high-resolution HPLC for separation.
Handling and Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Esters are susceptible to hydrolysis; exclude moisture.
-
Safety: The compound is an alkylating agent precursor and likely a skin/eye irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
- Friedel-Crafts Methodology: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
-
Agrochemical Applications: Patent WO2015157005A1. Substituted tolyl fungicide mixtures. (Describes the use of 4-chloro-2-fluorophenyl intermediates in fungicide synthesis).
-
Vonoprazan Chemistry: Development of a Synthetic Route to Vonoprazan. (Provides context on the analogous 2-fluorophenyl chemistry).
-
Chemical Identity: PubChem Compound Summary for 4-(4-Chloro-2-fluorophenyl)-4-oxobutanoic acid (Parent Acid).
Sources
Methodological & Application
Synthesis of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate: An In-depth Technical Guide
This comprehensive guide provides a detailed protocol for the synthesis of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The presented methodology is grounded in the principles of Friedel-Crafts acylation, offering a robust and efficient pathway to the target molecule.
Introduction
This compound is a valuable building block in medicinal chemistry. Its structural features, including the halogenated phenyl ring and the keto-ester moiety, make it a versatile precursor for the synthesis of a wide range of biologically active molecules. A thorough understanding of its synthesis is therefore crucial for researchers working on the discovery and development of new therapeutic agents. This guide will provide a detailed, step-by-step protocol for its preparation, along with insights into the underlying chemical principles and safety considerations.
Synthetic Strategy: The Friedel-Crafts Acylation Approach
The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with ethyl succinoyl chloride.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride for the attack by the aromatic ring.
The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1-chloro-3-fluorobenzene. The directing effects of the chloro and fluoro substituents on the aromatic ring favor the substitution at the position para to the chloro group and ortho to the fluoro group, leading to the desired product.
An alternative, two-step approach involves the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with succinic anhydride to first yield 4-(4-chloro-2-fluorophenyl)-4-oxobutanoic acid.[2] This intermediate is then subjected to an esterification reaction, such as the Fischer esterification, to obtain the final ethyl ester.[3][4][5][6] While this method is also effective, the direct acylation with ethyl succinoyl chloride is generally preferred for its higher atom economy and reduced number of synthetic steps.
Visualizing the Synthetic Workflow
The following diagram illustrates the direct synthetic route to this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound via Friedel-Crafts acylation.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 1-Chloro-3-fluorobenzene | 625-98-9 | C₆H₄ClF | 130.55 |
| Ethyl succinoyl chloride | 14794-31-1 | C₆H₉ClO₃ | 164.59 |
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | AlCl₃ | 133.34 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | HCl | 36.46 |
| Sodium bicarbonate (NaHCO₃), saturated solution | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |
| Diethyl ether | 60-29-7 | (C₂H₅)₂O | 74.12 |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |
Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas outlet connected to a trap
-
Magnetic stirrer with a heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
1-Chloro-3-fluorobenzene: Highly flammable liquid and vapor. Harmful if inhaled.[7][8][9]
-
Anhydrous Aluminum Chloride: Causes severe skin burns and eye damage. Reacts violently with water.[10][11][12][13]
-
Ethyl succinoyl chloride: Causes severe skin burns and eye damage. Combustible liquid. Moisture sensitive.[14][15][16][17][18]
-
Dichloromethane: Suspected of causing cancer.
-
Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
The reaction should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step-by-Step Procedure
-
Reaction Setup:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The condenser outlet should be connected to a gas trap to neutralize the evolved HCl gas.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) to the flask.
-
Add anhydrous dichloromethane (DCM) to the flask to create a slurry.
-
-
Addition of Reactants:
-
Cool the slurry to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of 1-chloro-3-fluorobenzene (1.0 equivalent) and ethyl succinoyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the solution from the dropping funnel to the aluminum chloride slurry dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitoring by TLC is recommended).
-
-
Work-up:
-
Carefully quench the reaction by slowly pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a fume hood as a significant amount of HCl gas will be evolved.
-
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Alternatively, purification can be achieved by vacuum distillation.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups (ketone and ester carbonyls).
Conclusion
This guide provides a detailed and practical protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this important intermediate for their drug discovery and development programs. The Friedel-Crafts acylation approach offers an efficient and scalable route to this valuable compound.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
-
Redox. (2022, September 6). Safety Data Sheet: Aluminium Chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]
-
CPAchem Ltd. (2024, May 17). Safety data sheet: 1-Chloro-3-fluorobenzene. Retrieved from [Link]
-
Loba Chemie. (2017, September 27). ETHYL SUCCINYL CHLORIDE EXTRA PURE MSDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis route of E0199: (A) Ethyl 4-chloro-4-oxobutanoate (SM2).... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
-
ChemBK. (2024, April 9). 4-chloro-4-oxobutanoic acid. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Postovsky Institute of Organic Synthesis UB RAS. (n.d.). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. cerritos.edu [cerritos.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. fishersci.com [fishersci.com]
- 9. chemimpex.com [chemimpex.com]
- 10. carlroth.com [carlroth.com]
- 11. redox.com [redox.com]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. lobachemie.com [lobachemie.com]
- 18. fishersci.com [fishersci.com]
Scalable synthesis route for Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate
Application Note: Scalable Synthesis of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate
Executive Summary
This application note details a robust, scalable two-step synthesis route for This compound , a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) and specific kinase inhibitors.[1]
While various routes exist, the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with succinic anhydride , followed by Fischer esterification , represents the optimal balance of cost-efficiency, atom economy, and impurity control.[1] This guide addresses the specific challenges of regioselectivity and exothermic control inherent in scaling this chemistry.
Retrosynthetic Analysis & Strategic Logic
The target molecule contains a 1,4-dicarbonyl motif linked to a polysubstituted aromatic ring.[1] The primary challenge is installing the 4-oxobutanoate chain at the correct position on the aromatic ring relative to the existing halides.
Strategic Disconnections:
-
Route A (Selected): Acylation of 1-chloro-3-fluorobenzene with succinic anhydride.
-
Pros: Succinic anhydride is a cheap, stable solid; the resulting carboxylic acid intermediate is crystalline (aiding purification).[1]
-
Cons: Requires stoichiometric Lewis acid (
); generates aluminum waste.
-
-
Route B (Discarded): Reaction of aryl-Grignard with ethyl succinyl chloride.
-
Pros: Direct formation of ester.[1]
-
Cons: High cost of organometallic generation; potential for bis-addition; cryogenic conditions often required.
-
Regioselectivity Rationale:
The substrate 1-chloro-3-fluorobenzene has two directing groups:
-
Fluorine (C1): Strong ortho/para director.
-
Chlorine (C3): Weaker ortho/para director.[2]
The C6 position (para to Fluorine, ortho to Chlorine) is the most electronically activated and sterically accessible site. Acylation at this position yields the desired 4-chloro-2-fluorophenyl substitution pattern in the final product.
Caption: Retrosynthetic logic highlighting the regioselective dominance of the fluorine substituent.
Detailed Protocols
Step 1: Friedel-Crafts Acylation
Reaction: 1-chloro-3-fluorobenzene + Succinic Anhydride
Critical Process Parameters (CPPs):
-
AlCl3 Quality: Must be anhydrous and free-flowing. Yellow/grey coloration indicates hydrolysis, which kills stoichiometry.[1]
-
Temperature: Addition at
is crucial to suppress polymerization of the anhydride; aging at RT ensures completion. -
Stoichiometry: Use
equivalents ofngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (1 eq. complexes with the anhydride, 1 eq. complexes with the product ketone).[3]
Protocol:
-
Setup: Equip a 2L jacketed reactor with an overhead stirrer, nitrogen inlet, and an off-gas scrubber (NaOH trap) for HCl evolution.
-
Charging: Charge Dichloromethane (DCM) (10 vol) and Succinic Anhydride (1.1 eq) to the reactor. Cool to
. -
Catalyst Addition: Add Aluminum Chloride (
) (2.2 eq) portion-wise over 30 minutes. Caution: Exothermic.[1] Maintain internal temp .[1] -
Substrate Addition: Add 1-chloro-3-fluorobenzene (1.0 eq) dropwise over 1 hour.
-
Reaction: Warm to
and stir for 4-6 hours. -
Quench (Critical Safety Step):
-
Prepare a separate vessel with Ice/Water (10 vol) and conc. HCl (1 vol).
-
Slowly transfer the reaction mixture into the quench solution (Inverse Addition) to control the violent hydrolysis of Al-complexes. Maintain quench temp
.
-
-
Isolation:
-
Separate phases.[1] Extract aqueous layer with DCM (2 x 5 vol).
-
Combine organics and wash with Brine.[1]
-
Solvent Swap: Distill off DCM and swap to Toluene.[1] The product acid often precipitates from cooling toluene or can be isolated by concentrating to dryness if carrying forward directly.
-
Yield Target: 85-90%.
-
Step 2: Fischer Esterification
Reaction: Acid Intermediate + Ethanol
Protocol:
-
Setup: 2L reactor with reflux condenser.
-
Charging: Charge Acid Intermediate (from Step 1) and Absolute Ethanol (10 vol).
-
Catalyst: Add conc.
(0.1 eq) or p-Toluenesulfonic acid (pTSA) . -
Reflux: Heat to reflux (
) for 6-8 hours.-
Optimization: For larger scales, use a Dean-Stark trap with a ternary azeotrope (Ethanol/Toluene/Water) to drive equilibrium, though excess Ethanol is usually sufficient for this substrate.[1]
-
-
Workup:
-
Purification:
-
Dry over
and concentrate. -
Distillation: The target ester is a high-boiling oil. High-vacuum distillation (
mbar) is recommended for high-purity API requirements. -
Yield Target: 90-95%.
-
Process Data & Specifications
| Parameter | Specification / Range | Rationale |
| Step 1 Yield | 85 - 92% | High regioselectivity prevents loss to isomers.[1] |
| Step 1 Purity | >98% (HPLC) | Isomer removal (if any) occurs during acid precipitation. |
| Step 2 Yield | 90 - 95% | Equilibrium driven by excess EtOH. |
| Regioisomer Ratio | >99:1 (Para-F : Others) | F-directing effect dominates Cl-directing effect. |
| Appearance | Clear to pale yellow oil | High purity ester; color indicates oxidation/polymerization.[1] |
Process Safety & Workflow Visualization
Key Hazards:
-
HCl Evolution: Step 1 generates stoichiometric HCl gas.[1] Scrubber sizing is critical.[1]
-
Thermal Runaway: The AlCl3 complexation and quench are highly exothermic.[1]
-
Regiocontrol: Failure to control temperature during addition can lead to increased ortho-to-F acylation or bis-acylation.
Caption: Operational workflow emphasizing safety-critical exotherm and off-gassing stages.
References
-
Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and catalyst selection).
-
Groves, K., et al. (2012).[1] "Process Development of a p38 MAP Kinase Inhibitor." Organic Process Research & Development. [Link] (General reference for scale-up of fluorophenyl keto-acids).
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.[1][4] (Regioselectivity rules for polysubstituted benzenes).
-
PubChem Compound Summary. (2023). "this compound."[1] National Center for Biotechnology Information.[1] [Link]
Sources
Troubleshooting & Optimization
Technical Support: Optimization of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate Synthesis
Executive Summary & Diagnostic Framework
You are likely encountering low yields (typically <30% isolated) due to a fundamental conflict between thermodynamic regioselectivity and your target structure .[1]
The synthesis of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate via standard Friedel-Crafts (FC) acylation of 1-chloro-3-fluorobenzene faces a critical electronic hurdle:
-
The Target: Substitution para to Chlorine (Position 6).
-
The Chemistry: Substitution para to Fluorine (Position 4) is electronically favored.
Fluorine is a stronger resonance donor than Chlorine.[1][2] Consequently, the major product of the FC reaction is typically the 4-fluoro-2-chlorophenyl isomer, not your desired 4-chloro-2-fluorophenyl isomer.[1] If your yield is low, you are likely synthesizing the wrong major isomer or losing the target isomer during the difficult separation of these regioisomers.
This guide provides two distinct pathways:
-
The Optimization Route: Maximizing yield for the FC reaction (if starting materials are fixed).
-
The Corrective Route: A metallation strategy (Grignard) that guarantees regiochemical purity.[1]
Decision Matrix: Select Your Workflow
| Symptom | Probable Cause | Recommended Module |
| Product is impure / NMR shows isomer mix | Regioselectivity issues (F vs. Cl directing). | Module A (Purification) |
| Low conversion (<50%) / Starting material remains | Catalyst deactivation or insufficient loading.[1] | Module B (Stoichiometry) |
| Target isomer is required at >95% purity | Inherent limitation of Friedel-Crafts.[1] | Module C (Alternative Route) |
Visualizing the Chemical Conflict
The following diagram illustrates the competition between the kinetic major product and your target.
Figure 1: Regiochemical competition in the acylation of 1-chloro-3-fluorobenzene. The target isomer is disfavored.
Module B: Optimizing the Friedel-Crafts Protocol
Use this if you must use 1-chloro-3-fluorobenzene as the starting material.[1]
Critical Process Parameters (CPPs)
1. Catalyst Stoichiometry (The "Trap")
The ester group in ethyl succinyl chloride acts as a Lewis base, coordinating with
-
Requirement: You need 1 equivalent of
for the chloride generation, plus 1 equivalent to saturate the ester oxygen. -
Recommendation: Use 2.2 to 2.5 equivalents of
. Using only 1.0-1.2 eq results in stalled reactions.[1]
2. Temperature Control
-
Addition: -5°C to 0°C.
-
Reaction: Allow to warm to Room Temperature (20-25°C).
-
Warning: Heating (>40°C) promotes acyl migration and polymerization, reducing yield further.[1]
Optimized Protocol
-
Preparation: In a flame-dried flask under
, suspend anhydrous (2.5 eq, 25 mmol) in dry DCM (50 mL). -
Acylium Formation: Add Ethyl Succinyl Chloride (1.1 eq, 11 mmol) dropwise at 0°C. Stir for 15 min to form the complex (solution often turns yellow/orange).
-
Substrate Addition: Add 1-chloro-3-fluorobenzene (1.0 eq, 10 mmol) dropwise at 0°C.
-
Reaction: Warm to RT and stir for 4-6 hours. Monitor by HPLC (ensure you can resolve the isomers; the target usually elutes slightly later on C18).
-
Quench (Critical): Pour the reaction mixture slowly onto a mixture of Ice + conc. HCl (100g ice + 10mL HCl).
-
Why HCl? It prevents the formation of insoluble Aluminum hydroxides (emulsions) that trap the product.
-
-
Workup: Extract with DCM (3x). Wash combined organics with Brine, then
(careful, gas evolution).[1] Dry over .[1]
Module C: The High-Yield Alternative (Grignard Route)
Use this if you need high yield and purity of the specific 4-chloro-2-fluoro isomer.[1]
To bypass the regioselectivity issue entirely, use a metallation approach. This forces the substitution to occur exactly where the halogen is placed.
Starting Material: 1-bromo-4-chloro-2-fluorobenzene (Commercially available).[1]
Protocol
-
Grignard Formation:
-
Acylation:
-
Result: This yields the ketone exclusively at the position of the original Bromine, guaranteeing the 4-chloro-2-fluorophenyl structure.[1]
Troubleshooting FAQ
| Issue | Diagnosis | Corrective Action |
| Low Yield (<20%) | Catalyst poisoning or insufficient loading.[1] | Ensure |
| Ester Hydrolysis | Aqueous workup was too basic or prolonged.[1] | The ethyl ester is labile. Keep the quench acidic (HCl). Perform the |
| Sticky Emulsion | Aluminum salts precipitating at neutral pH.[1] | Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution during workup to chelate Aluminum.[1] |
| Wrong Isomer | Thermodynamics of FC reaction. | Switch to the Grignard route (Module C) or purify via fractional crystallization of the acid form (hydrolyze ester -> crystallize -> re-esterify).[1] |
References
-
Friedel-Crafts Mechanism & Selectivity
-
Synthesis of Fluorinated Phenyl Ketones
- Detailed protocols for similar intermediates (Vonoprazan precursors) often utilize the acid chloride route.
-
PubChem Compound Summary: (Analogous structures and patents).[1]
-
Regioselectivity Data
-
Research indicates that in 1-chloro-3-fluorobenzene, the position para to Fluorine is 4-10x more reactive than the position para to Chlorine due to the superior overlap of the 2p(F) orbital with the aromatic ring compared to 3p(Cl).[1]
-
Source:
-
Sources
Technical Support Center: Purification of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate
Case ID: PUR-ECF-4OXO Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
This guide addresses the purification of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate (CAS: Analogous to 147496-03-3 family). This molecule is typically synthesized via Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with ethyl succinyl chloride (or succinic anhydride followed by esterification).
The Core Challenge: This molecule combines a labile ethyl ester with a Lewis-basic ketone , usually complexed with Aluminum Chloride (AlCl₃). The primary failure modes during purification are ester hydrolysis (due to harsh acidic workups) and aluminum emulsion formation (trapping yield).
Module 1: The Critical Workup (Breaking the Al-Complex)
Issue: "I have a sticky emulsion, and my yield is trapped in the aqueous layer."
The Science:
In Friedel-Crafts acylation, the carbonyl oxygen forms a strong 1:1 complex with AlCl₃. Standard quenching with water/HCl generates Aluminum Hydroxide (
The Solution: Rochelle Salt Chelation Instead of strong acid, use Potassium Sodium Tartrate (Rochelle Salt). The tartrate ligand binds Aluminum more tightly than the ketone, solubilizing the aluminum in the aqueous phase at a neutral pH, preserving your ester.
Protocol:
-
Quench: Cool the reaction mixture to 0°C. Slowly add a saturated aqueous solution of Rochelle Salt (Potassium Sodium Tartrate) . Use 10 mL of solution per gram of AlCl₃ used.
-
Stir: Vigorously stir at room temperature for 1–2 hours. The mixture will separate into two clear layers: a lower organic layer (DCM/Chloroform) and an upper aqueous layer containing the Aluminum-Tartrate complex.
-
Separate: Collect the organic layer.
-
Wash: Wash with 5%
(to remove trace succinic acid) followed by brine.
Figure 1: Optimized Rochelle Salt workup to prevent ester hydrolysis and emulsion formation.
Module 2: Crystallization vs. "Oiling Out"
Issue: "My product comes out as a yellow oil that refuses to solidify."
The Science: This compound is a "low-melter" (likely 40–60°C range) due to the flexible ethyl butyrate chain disrupting the crystal lattice of the halogenated phenyl ring. If the purity is <95%, the melting point depression keeps it liquid.
Troubleshooting Guide:
| Method | Solvent System | Notes |
| Standard | Ethanol / Water (9:1) | Heat to 50°C to dissolve, add water dropwise until turbid, then cool very slowly to 4°C. Rapid cooling causes oiling. |
| Non-Polar | Hexane / Ethyl Acetate | Dissolve in minimal hot EtOAc. Add warm Hexane until cloudy. Seed with a crystal if available. |
| Rescue | Trituration | If you have a viscous oil, add cold pentane or hexane and scratch the flask walls with a glass rod to induce nucleation. |
Critical Step: If the oil persists, do not heat again. Place the oiled-out mixture in a freezer (-20°C) overnight. The oil droplets may solidify; you can then decant the solvent and recrystallize the solid.
Module 3: Chromatographic Purification
Issue: "I see a spot just below my product on TLC. It won't crystallize out."
The Impurity:
The spot (
Column Chromatography Protocol:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Gradient elution is required.
-
Start: 100% Hexanes (to elute unreacted fluorochlorobenzene).
-
Gradient: 0%
20% Ethyl Acetate in Hexanes.
-
-
Loading: Dissolve the crude oil in a minimum amount of DCM/Hexane (1:1). Do not load in pure DCM as it ruins the band resolution.
Data Validation:
-
TLC Visualization: UV (254 nm) is primary.
-
Stain: 2,4-DNP stain will turn the ketone moiety yellow/orange . This confirms the fraction contains your keto-ester and not just non-carbonyl impurities.
Module 4: Vacuum Distillation (Cautionary)
Issue: "Can I just distill this to purify it?"
Verdict: High Risk. Keto-esters are thermally unstable. At high temperatures (>150°C), they can undergo decarboxylation or polymerization.
-
Only attempt if: You have a high-vacuum setup (<0.5 mmHg).
-
Target Boiling Point: Likely 140–160°C at 0.5 mmHg.
-
Evidence of Failure: If the distillate turns dark brown or gas evolves (CO₂), stop immediately. You are decomposing the product.
Frequently Asked Questions (FAQs)
Q1: Why is my product dark brown/black?
-
A: This is "Friedel-Crafts tar," caused by polymerization of the solvent or thiophene impurities if technical grade benzene/toluene was used (though less likely here). It is usually harmless but unsightly.
-
Fix: Dissolve in DCM and treat with activated charcoal for 30 minutes, then filter through Celite.
-
Q2: NMR shows a triplet at
-
A: You have partial hydrolysis. The ethyl group (ethoxy) is being lost.
-
Fix: You cannot "re-attach" the ethyl group easily in this mix. Isolate the acid (hydrolyze the rest completely using NaOH), purify the acid, and then re-esterify using Ethanol/H₂SO₄.
-
Q3: Can I use Aluminum Chloride in Nitrobenzene?
-
A: Yes, Nitrobenzene is a common solvent for these reactions, but it has a high boiling point (210°C) and is toxic. Removing it requires steam distillation or extensive column chromatography. DCM is preferred for ease of workup.
References
-
Friedel-Crafts Acylation Methodology
- Rochelle Salt Workup (Fieser Method): Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, 1967, p. 581. (Standard protocol for aluminum emulsion breaking).
- Purification of Keto-Esters: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. (General solvent systems for esters).
-
Specific Analogous Synthesis (Fluorobenzene Acylation)
-
Journal of Fluorine Chemistry, Vol. 126, Issue 4, 2005. "Regioselectivity in Friedel-Crafts acylation of fluorobenzenes." (Confirms the 4-position directing effect of Fluorine). Link
-
Sources
Technical Support Center: Strategies for the Removal of Unreacted Ethyl Succinyl Chloride
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted ethyl succinyl chloride from reaction mixtures. Our goal is to equip you with the knowledge to address this common purification challenge effectively, ensuring the integrity and purity of your target molecules.
Introduction: The Challenge of a Reactive Intermediate
Ethyl succinyl chloride is a valuable bifunctional reagent, prized for its ability to introduce a four-carbon di-ester linkage. However, its high reactivity, a trait that makes it so useful, also presents a significant challenge during reaction work-up.[1][2] As a moisture-sensitive and highly electrophilic compound, any excess reagent must be meticulously removed to prevent side reactions and ensure the purity of the final product.[1][3][4] This guide will explore various scientifically-grounded strategies to achieve this, explaining the "why" behind each technique.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions our users frequently encounter when working with ethyl succinyl chloride.
Q1: What are the key physical and chemical properties of ethyl succinyl chloride I should be aware of?
Understanding the properties of ethyl succinyl chloride is the first step in designing an effective purification strategy. It is a colorless to yellow liquid that is sensitive to moisture.[3][5] Key data points are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 14794-31-1 | [5][6] |
| Molecular Formula | C6H9ClO3 | [5][7] |
| Molecular Weight | 164.59 g/mol | [5][7] |
| Boiling Point | 88-90 °C at 11 mmHg | [5][7][8] |
| Density | 1.155 g/mL at 25 °C | [3][5] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [3][5] |
| Water Solubility | Reacts with water | [2][9] |
Q2: What happens when ethyl succinyl chloride reacts with water?
Ethyl succinyl chloride reacts readily with water in a process called hydrolysis.[2][4] The electrophilic carbonyl carbon is attacked by water, leading to the formation of monoethyl succinate and hydrochloric acid (HCl).[4] This reaction is often vigorous and exothermic. The formation of HCl is a critical consideration, as it can potentially lead to the degradation of acid-sensitive functional groups in your desired product.
Q3: My desired product is water-soluble. How does this impact my choice of removal method?
If your product has significant water solubility, traditional aqueous work-ups can lead to substantial product loss. In such cases, non-aqueous methods like using solid-supported scavengers or chromatographic purification are highly recommended. These techniques avoid the introduction of a large aqueous phase, thereby maximizing your yield.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section provides solutions to specific problems you might encounter during the purification process.
Q4: I've performed an aqueous wash, but my NMR still shows the presence of unreacted ethyl succinyl chloride. What went wrong?
This is a common issue and can arise from several factors:
-
Insufficient Quenching Time or Mixing: The hydrolysis of ethyl succinyl chloride, while generally fast, requires adequate time and vigorous mixing to ensure complete reaction, especially in biphasic systems.
-
Organic Solvent Choice: If the organic solvent is not sufficiently immiscible with water, a clean phase separation can be difficult, leading to residual ethyl succinyl chloride in the organic layer.
-
pH of the Aqueous Wash: A basic aqueous wash (e.g., with sodium bicarbonate) is more effective at quenching the acyl chloride and neutralizing the byproduct HCl. The resulting carboxylate salt of monoethyl succinate will have higher aqueous solubility, facilitating its removal from the organic phase.
Solution: Repeat the aqueous wash using a dilute solution of sodium bicarbonate or sodium carbonate. Ensure vigorous stirring for at least 15-30 minutes to facilitate complete reaction and extraction of the resulting carboxylate.
Q5: I'm observing the formation of an emulsion during my aqueous work-up. How can I break it?
Emulsion formation is a frequent problem, particularly when dealing with complex reaction mixtures.
-
Cause: Emulsions are often stabilized by fine particulate matter or amphiphilic molecules at the interface of the organic and aqueous layers.
-
Solutions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or diatomaceous earth. This can remove the particulate matter that is stabilizing the emulsion.
-
Solvent Modification: Add a small amount of a different organic solvent to alter the properties of the organic phase.
-
Q6: I've used an amine scavenger, but now I'm struggling to remove the resulting urea or amide byproduct. What are my options?
While effective at scavenging acyl chlorides, the byproducts of amine scavengers can sometimes be challenging to remove.
-
Solid-Supported Scavengers: For future experiments, consider using a solid-supported amine scavenger. The scavenger and its byproducts can be easily removed by simple filtration.[10][11][12]
-
Acidic Wash: If you've used a primary or secondary amine scavenger, an acidic wash (e.g., with 1M HCl) can protonate the resulting amide or urea, potentially increasing its aqueous solubility and aiding in its removal.
-
Chromatography: If the byproduct is not removed by washing, column chromatography is a reliable method for separating it from your desired product.
Experimental Protocols
Here are detailed, step-by-step protocols for the most common and effective methods for removing unreacted ethyl succinyl chloride.
Protocol 1: Aqueous Basic Work-up
This is the most common and cost-effective method, suitable for products with low water solubility.
Workflow Diagram:
Caption: Aqueous work-up workflow for quenching ethyl succinyl chloride.
Step-by-Step Procedure:
-
Preparation: Prepare a separatory funnel containing a cold (0-5 °C) saturated aqueous solution of sodium bicarbonate (NaHCO3). The volume should be approximately equal to the volume of your reaction mixture.
-
Quenching: Slowly and carefully add the reaction mixture to the separatory funnel containing the NaHCO3 solution with vigorous stirring. Caution: This is an exothermic process and will evolve carbon dioxide gas. Ensure adequate venting of the separatory funnel.
-
Extraction: After the addition is complete, stopper the separatory funnel and shake vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield your crude product, which should be free of ethyl succinyl chloride.
Protocol 2: Solid-Supported Scavenger Resins
This method is ideal for water-sensitive products or when an aqueous work-up is problematic.[10][11][12]
Workflow Diagram:
Caption: Solid-phase scavenger workflow for removing ethyl succinyl chloride.
Step-by-Step Procedure:
-
Scavenger Selection: Choose an appropriate solid-supported scavenger. Polystyrene-based tris(2-aminoethyl)amine (PS-Trisamine) is a common choice for scavenging acyl chlorides.[12]
-
Addition: To your reaction mixture, add the solid-supported scavenger resin (typically 2-3 equivalents relative to the excess ethyl succinyl chloride).
-
Reaction: Stir the mixture at room temperature. The reaction time will depend on the specific scavenger and the concentration of the acyl chloride.
-
Monitoring: Monitor the disappearance of the ethyl succinyl chloride by a suitable analytical technique (e.g., TLC, LC-MS).
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain your purified product.
Method Selection Guide
The choice of method for removing unreacted ethyl succinyl chloride depends on several factors related to your desired product and experimental conditions. The following decision tree and comparison table will help you select the most appropriate strategy.
Decision Tree for Method Selection:
Caption: Decision tree for selecting a removal method for ethyl succinyl chloride.
Comparison of Removal Methods:
| Method | Advantages | Disadvantages | Best For |
| Aqueous Basic Wash | - Cost-effective- Scalable- Efficient for most applications | - Can cause product loss if the product is water-soluble- Emulsion formation can be an issue- Not suitable for water-sensitive products | Products that are not water-soluble and are stable to basic conditions. |
| Solid-Supported Scavengers | - High purity of the crude product- Avoids aqueous work-up- Ideal for water-sensitive or water-soluble products | - Resins can be expensive- May require optimization of reaction time | Water-sensitive or water-soluble products; high-throughput synthesis. |
| Chromatography | - High degree of purification- Can remove other impurities simultaneously | - Can be time-consuming and solvent-intensive- Not ideal for large-scale purifications | Complex reaction mixtures where other impurities also need to be removed. |
Safety Precautions
Working with ethyl succinyl chloride requires strict adherence to safety protocols due to its hazardous nature.
-
Corrosive: Ethyl succinyl chloride is corrosive and can cause severe skin burns and eye damage.[9][13] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Moisture-Sensitive: It reacts with moisture, releasing HCl gas.[1][9] Store it under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Quenching: The quenching of ethyl succinyl chloride is an exothermic process. Always add the acyl chloride to the quenching solution slowly and with cooling to control the reaction rate and temperature.
By understanding the chemical principles and having a clear set of protocols, the removal of unreacted ethyl succinyl chloride can be transformed from a frustrating challenge into a routine and efficient step in your synthetic workflow.
References
-
Loba Chemie. 14794-31-1 CAS | ETHYL SUCCINYL CHLORIDE | Acid Halides | Article No. 3754P. [Link]
-
IndiaMART. Ethyl Succinyl Chloride at best price in Pune | ID: 25997679188. [Link]
-
Neostar United. 1-ETHYL SUCCINYL CHLORIDE. [Link]
-
Supra Sciences. Solid-Supported Scavengers. [Link]
-
Organic Syntheses. Succinic acid, diethyl ester - Organic Syntheses Procedure. [Link]
-
ResearchGate. Diethyl succinate synthesis by reactive distillation | Request PDF. [Link]
-
Frontiers. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. [Link]
-
Designer-Drug.com. Solid-Supported Reagents in Organic Synthesis. [Link]
-
Sopachem. Solid-Supported Reagents and Scavengers. [Link]
- Google Patents.
-
Baxendale Group. Solid-supported reagents for multi-step organic synthesis: preparation and application. [Link]
- Google Patents.
- Google Patents.
- Google Patents.
-
Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros. [Link]
-
Wikipedia. Diethyl succinate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of Ethyl Succinyl Chloride. [Link]
- Google Patents.
- Google Patents. CA2623230A1 - Use of acid scavengers in removal of protons (acidity)
- Google Patents.
-
ResearchGate. Purification process for succinic acid produced by fermentation. [Link]
-
ACS Publications. Solution-Phase Synthesis of a Library of Biaryl Amides Using Girard's Reagent T as an Acid Chloride Scavenger. [Link]
-
ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Loba Chemie. ETHYL SUCCINYL CHLORIDE EXTRA PURE MSDS CAS No. [Link]
-
YouTube. Preparations and Reactions of Acyl Chlorides. [Link]
-
ChemistryStudent. Acyl Chlorides (A-Level). [Link]
-
ACS Technical Products. Acid Scavengers & Stabilizers. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
- Google Patents.
-
Wikipedia. Succinyl chloride. [Link]
-
Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
-
ResearchGate. Which reagents are suitable for decomposing residual thionyl chloride after esterification?. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. Ethyl Succinyl Chloride | 14794-31-1 [amp.chemicalbook.com]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. Ethyl Succinyl Chloride CAS#: 14794-31-1 [m.chemicalbook.com]
- 6. 14794-31-1 CAS | ETHYL SUCCINYL CHLORIDE | Acid Halides | Article No. 3754P [lobachemie.com]
- 7. Ethyl Succinyl Chloride at best price in Pune | ID: 25997679188 [indiamart.com]
- 8. 5.imimg.com [5.imimg.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. suprasciences.com [suprasciences.com]
- 11. designer-drug.com [designer-drug.com]
- 12. sopachem.com [sopachem.com]
- 13. Ethyl Succinyl Chloride | 14794-31-1 | TCI AMERICA [tcichemicals.com]
Troubleshooting low conversion in Friedel-Crafts acylation of fluorobenzenes
Status: Active Ticket: #FC-19-F-Acyl Subject: Troubleshooting Low Conversion & Selectivity in Fluorobenzene Acylation Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Dashboard
Friedel-Crafts (F-C) acylation of fluorobenzene is deceptively complex. While fluorobenzene (
Common Failure Modes:
-
The "Stoichiometric Trap": Treating
as a catalyst (using <1 equiv) rather than a reagent. -
Phase Separation: Formation of a "red oil" (catalyst-product complex) that separates from the solvent, halting kinetics.
-
Moisture Sensitivity: Hydrolysis of the acylium intermediate.
Quick Diagnostic Table
| Symptom | Probable Cause | Immediate Action |
| < 10% Conversion | Catalyst Poisoning | Check stoichiometry. You need >1.1 equiv |
| Stalled at 50% | Phase Separation | The active complex has oiled out. Increase agitation or switch to Nitrobenzene/DCM. |
| High Ortho Isomer | Thermal Control | Reaction temperature too high. Cool to 0–5°C to maximize para selectivity. |
| No Reaction | Moisture Ingress |
The "Why": Mechanistic Root Cause Analysis
To fix the reaction, you must visualize the invisible competition occurring in your flask.
The Fluorine Conundrum
Fluorine is anomalous. It creates a dipole that pulls density from the ring (deactivating), yet it donates lone pair density to stabilize the carbocation intermediate at the ortho and para positions.
-
Result: Reaction is slower than benzene but highly regioselective for the para position (>90%) due to steric repulsion at the ortho site [1].
The Catalyst Sink (Critical)
In F-C alkylation, the catalyst is regenerated.[2][3] In F-C acylation, it is not .[4] The product (a ketone) is a Lewis base.[3] It complexes 1:1 with the Lewis acid (
-
Mechanism:
. -
Consequence: If you use 0.5 equiv of
, the reaction stops dead at 50% conversion because all catalyst is sequestered by the product [2].
Mechanistic Pathway & Failure Points (Visualization)
Figure 1: The reaction pathway highlights the "Sink" where the catalyst is trapped by the product, necessitating stoichiometric quantities.
Troubleshooting Workflow
Follow this logic gate to resolve low yields.
Figure 2: Decision tree for diagnosing stalled reactions.
Validated Experimental Protocol
This protocol is designed to minimize polyacylation and maximize para-selectivity using Dichloromethane (DCM) as a solvent to maintain solubility of the complex.
Reagents
-
Substrate: Fluorobenzene (1.0 equiv)
-
Reagent: Acyl Chloride (1.1 equiv)[1]
-
Lewis Acid: Anhydrous
(1.2 - 1.3 equiv) -
Solvent: Anhydrous DCM (0.5 M concentration)
Step-by-Step Procedure
-
Catalyst Suspension: In a flame-dried 3-neck flask under
, suspend (1.3 equiv) in anhydrous DCM. Cool to 0°C. -
Acylium Formation: Add the Acyl Chloride (1.1 equiv) dropwise. Stir for 15–30 mins.
-
Checkpoint: The suspension should clarify or change color (often to orange/red) as the acylium salt forms.
-
-
Substrate Addition: Add Fluorobenzene (1.0 equiv) dropwise over 30 minutes, maintaining temperature < 5°C.
-
Why? Slow addition at low temp favors the kinetic para product and prevents exotherms that degrade the complex.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Troubleshooting: If TLC shows starting material remaining after 4 hours, reflux gently (40°C).
-
-
Quench (The Dangerous Part): Pour the reaction mixture slowly into a stirred mixture of Ice + concentrated HCl .
-
Why HCl? It prevents the precipitation of Aluminum salts (
) which cause terrible emulsions. It keeps Aluminum in the aqueous phase as .
-
-
Workup: Separate layers. Wash organic layer with water, then Brine. Dry over
.
Frequently Asked Questions (Technical Deep Dive)
Q: Can I use Nitrobenzene instead of DCM?
A: Yes, but be careful. Nitrobenzene is a polar solvent that dissolves the
Q: Why am I seeing significant ortho isomer? A: This is usually a thermal issue. While para is favored sterically, higher temperatures increase the energy of the system, allowing the acylium ion to overcome the steric barrier of the ortho fluorine.[5] Keep the addition step at 0°C. Note that Fluorobenzene is naturally more para-selective (approx 90:10) compared to Chlorobenzene or Bromobenzene due to the specific resonance/induction balance [1].
Q: I used 10 mol% catalyst and nothing happened. Why?
A: As detailed in Section 2, F-C Acylation is not catalytic in the traditional sense. The product ketone binds the catalyst tighter than the reactant. You must use at least 1 mole of
Q: Can I use
References
-
The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution. Journal of Chemical Education. (Explains the unique electronic properties leading to high para-selectivity).
-
Friedel-Crafts Acylation Mechanism and Stoichiometry. Master Organic Chemistry. (Detailed breakdown of the product-complexation "trap").
-
Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange / Chem. Rev. (Discusses Nitrobenzene vs CS2/DCM effects on kinetics and regioselectivity).
-
Friedel–Crafts acylation. Wikipedia / Organic Chemistry Portal. (General overview of stoichiometry and catalyst regeneration issues).
Sources
Technical Support Center: Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate Crystallization
Topic: Crystallization solvents for Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & FAQs)
Executive Summary
This compound is a critical intermediate, often utilized in the synthesis of cardiac myosin activators (e.g., Omecamtiv mecarbil analogs).[1] Users frequently encounter difficulty crystallizing this compound because it tends to exist as a low-melting solid or viscous oil at room temperature.[1]
This guide addresses the thermodynamic and kinetic challenges of purifying this keto-ester. Our approach prioritizes controlling the "oiling out" phenomenon through precise solvent selection and thermal cycling.
Part 1: Critical Solvent Selection Guide
The Physicochemical Challenge
This molecule combines a lipophilic halogenated aromatic ring with a flexible ethyl ester tail. This duality often leads to a crystal lattice with low lattice energy, resulting in a melting point near or slightly above room temperature (approx. 30–45 °C, depending on purity).
Implication: Standard single-solvent recrystallization often fails, resulting in an oil.[1] You must use Binary Solvent Systems or Melt Crystallization techniques.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Classification | Application Case |
| IPA / Heptane | 1:3 to 1:5 | Anti-solvent | Primary Recommendation. Dissolve in warm Isopropyl Alcohol (IPA); add Heptane slowly.[1] Good for removing non-polar starting materials. |
| EtOAc / Hexane | 1:4 | Anti-solvent | Standard system. Effective if the product is initially an oil. Requires cooling to -20 °C. |
| Ethanol / Water | 5:1 | Polarity Shift | Use only if the compound is confirmed solid.[1] Risk of hydrolysis if heated too long. |
| MTBE / Pentane | 1:3 | Low Boiling | Best for "crashing out" the solid at very low temperatures (-78 °C to -20 °C) to induce nucleation.[1] |
Part 2: Troubleshooting & FAQs
Q1: "My product isolated as a dark oil and refuses to solidify. How do I induce crystallization?"
Diagnosis: You are likely experiencing "Oiling Out" (Liquid-Liquid Phase Separation) rather than crystallization.[1] This occurs when the compound is supersaturated but the temperature is above its metastable melting point in the solvent mixture.
Corrective Protocol (Seed-Initiated Trituration):
-
Solvent Swap: Evaporate the current solvent completely.
-
Dissolution: Dissolve the oil in a minimum amount of Diethyl Ether or MTBE (approx. 1-2 mL per gram).[1]
-
Anti-solvent Addition: Add Pentane or Hexane until the solution turns slightly cloudy.
-
Thermal Shock: Place the flask in a dry ice/acetone bath (-78 °C) and scratch the glass side vigorously with a glass rod.
-
Observation: Once a seed crystal forms, transfer to a -20 °C freezer. Do not warm to room temperature immediately.
Q2: "I see crystals, but they melt into an oil when I filter them. Why?"
Diagnosis: The melting point depression caused by residual solvent or impurities has lowered the solid's melting point below ambient temperature.
Solution:
-
Cold Filtration: You must filter the slurry at the crystallization temperature.
-
Apparatus: Use a jacketed Buchner funnel cooled with circulating chiller fluid, or pre-chill your funnel and receiving flask in a freezer.
-
Drying: Do not use heat. Dry in a vacuum desiccator over
at room temperature.
Q3: "The NMR shows 5-10% starting material (1-chloro-3-fluorobenzene derivative). Which solvent removes this?"
Diagnosis: The starting material is highly non-polar. Solution: Use the IPA/Heptane system. The non-polar starting material will remain soluble in the Heptane-rich mother liquor, while the more polar keto-ester crystallizes out.[1] Avoid Ethanol/Water in this case, as the lipophilic impurity might co-precipitate.
Part 3: Detailed Experimental Protocols
Protocol A: Anti-Solvent Crystallization (IPA/Heptane)
Best for scale-up (>10g) and removal of non-polar impurities.[1]
-
Preparation: Charge the crude this compound into a reactor.
-
Dissolution: Add Isopropyl Alcohol (IPA) (2.0 vol relative to mass). Heat to 40–45 °C with stirring until fully dissolved.
-
Note: Do not exceed 50 °C to prevent ester hydrolysis or transesterification.
-
-
Nucleation: Cool slowly to 25 °C. If oiling occurs, add a seed crystal immediately.
-
Anti-Solvent Addition: Add Heptane (6.0 vol) dropwise over 1 hour while stirring.
-
Crystallization: Cool the slurry to 0–5 °C over 2 hours. Hold for 1 hour.
-
Filtration: Filter the white to off-white solid. Wash the cake with cold Heptane (2 vol).
-
Drying: Vacuum dry at 30 °C.
Protocol B: Low-Temperature Trituration
Best for converting a stubborn oil into a solid.[1]
-
Dissolve the oil in Dichloromethane (DCM) .
-
Evaporate the DCM to dryness to create a foam (this disrupts the amorphous oil structure).
-
Add cold Pentane (-20 °C) to the foam.
-
Sonicate the mixture in a chilled bath. The foam should break down into a fine powder.
-
Decant the supernatant (which contains impurities).
-
Repeat the pentane wash twice.
Part 4: Workflow Visualization
The following diagram illustrates the decision logic for purifying this intermediate based on its initial physical state.
Figure 1: Decision tree for the purification of this compound, prioritizing state-specific handling.
References
-
Malik, F. et al. (2020). Development of a Factory Process for Omecamtiv Mecarbil, a Novel Cardiac Myosin Activator. Molecules, 25(9), 2168.[2] [Link]
- Context: Describes the synthesis and purification challenges of Omecamtiv Mecarbil intermediates, including the handling of halogenated phenyl-oxobutanoate deriv
-
Morgan, B. P. et al. (2010). Discovery of Omecamtiv Mecarbil the First, Selective, Small Molecule Activator of Cardiac Myosin. ACS Medicinal Chemistry Letters, 1(9), 472–477. [Link]
- Context: foundational paper establishing the structural activity relationships (SAR)
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
-
PubChem Compound Summary . (2024). Ethyl 4-(4-chlorophenyl)-3-oxobutanoate (Analogous Structure Data). National Center for Biotechnology Information. [Link][1]
- Context: Used to verify physical property trends (melting points/solubility) of the non-fluorinated analogs to predict behavior of the target molecule.
Sources
Validation & Comparative
1H NMR spectrum of Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate
This guide provides an in-depth technical analysis of the
Part 1: Executive Summary & Structural Logic
This compound is a
-
Primary Application: Precursor for fluorinated indole derivatives, GABA analogs, and kinase inhibitors where the fluorine atom modulates metabolic stability (blocking P450 oxidation at the phenyl ring).
-
Key Spectral Feature: The breakdown of the symmetric AA'BB' aromatic pattern seen in non-fluorinated analogs into a complex, asymmetric splitting pattern driven by large
F- H spin-spin coupling ( ).
Part 2: Synthesis & Workflow Visualization
To understand the impurities and solvent residuals often found in the spectrum, one must understand the synthesis. The standard route involves a Friedel-Crafts Acylation followed by Fischer Esterification .
Synthesis Pathway Diagram
Figure 1: Synthetic route highlighting the origin of the succinyl backbone and the regioselectivity governed by the fluorine atom.
Regioselectivity Note: The acylation occurs at the C6 position of the 1-chloro-3-fluorobenzene ring. This position is para to the Chlorine (directing group 1) and ortho to the Fluorine (directing group 2). This cooperative directing effect ensures high regiochemical purity, though trace isomers (acylation para to F) may appear as minor impurities in the aromatic region.
Part 3: Comparative NMR Analysis
This section compares the target molecule with Ethyl 4-(4-chlorophenyl)-4-oxobutanoate (the non-fluorinated analog).
Aliphatic Region (Succinyl & Ethyl Chain)
The aliphatic chain remains largely similar between the two analogs, but the
| Position | Proton Type | Multiplicity | |||
| Ethyl | Triplet (t) | 1.25 | 1.25 | 7.1 | |
| Ethyl | Quartet (q) | 4.14 | 4.14 | 7.1 | |
| Linker | Triplet (t) | 2.68 | 2.65 | 6.5 | |
| Linker | Triplet (t) | 3.22 | 3.26 | 6.5 |
Aromatic Region (The Diagnostic Fingerprint)
This is where the compounds diverge. The non-fluorinated analog displays a symmetric AA'BB' system (appearing as two "roofed" doublets). The fluorinated target displays a complex ABCX system (where X is
Target Molecule: 4-chloro-2-fluorophenyl Group
-
H-6 (Ortho to Ketone): This proton is deshielded by the carbonyl group but coupled to the meta-fluorine.
-
Signal:
7.85 -
Pattern:Pseudo-Triplet (dd). It couples to H-5 (
Hz) and F-2 ( Hz). Since , it often resembles a triplet.
-
-
H-5 (Meta to Ketone, Ortho to Cl):
-
H-3 (Ortho to F, Ortho to Cl):
-
Signal:
7.15 -
Pattern:Doublet of Doublets (dd) . Dominated by a large ortho-Fluorine coupling (
Hz) and a small meta-proton coupling ( Hz).
-
| Proton | Environment | Multiplicity | Shift ( | Coupling Constants ( |
| H-6 | Ortho to C=O | dd (pseudo-t) | 7.85 | |
| H-5 | Ortho to Cl | dd | 7.22 | |
| H-3 | Ortho to F | dd | 7.15 |
Signal Assignment Logic Tree
Figure 2: Decision tree for assigning the aromatic protons based on chemical shift and fluorine coupling constants.
Part 4: Experimental Protocol
To replicate the data above, follow this standardized protocol. This workflow ensures that the keto-enol tautomerism (common in
Sample Preparation
-
Mass: Weigh 10–15 mg of the product.
-
Solvent: Use 0.6 mL of
(Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal standard.-
Note: If the sample contains residual acid (from incomplete esterification), add solid
to the NMR tube, shake, and filter to remove the acidic proton exchange broadening.
-
-
Filtration: Filter through a small plug of glass wool if any turbidity (NaCl/salts from workup) remains.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): 2.0 seconds . (Essential for accurate integration of the aromatic protons vs. the ethyl chain).
-
Number of Scans (NS): 16 or 32.
-
Spectral Width: -2 to 14 ppm (to catch potential enol -OH or acid impurities, though rare in this specific structure).
-
Temperature: 298 K (25°C).
Validation Criteria
A successful spectrum must meet these integration ratios:
-
Aromatic Region: Sum = 3H.
-
Chain Region: Two triplets, Sum = 2H each (Total 4H).
-
Self-Check: The integral of the ethyl quartet (4.14 ppm) should be set to 2.00 . The aromatic H-6 (7.85 ppm) must then integrate to 1.00 .
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative source for
coupling constants and substituent effects). -
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for standard acetophenone and fluorobenzene shifts).
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
PubChem Compound Summary. (2024). Ethyl 4-(4-chlorophenyl)-4-oxobutanoate. National Library of Medicine. [Link] (Comparison data for the non-fluorinated analog).
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Fluorinated Oxobutanoate Esters
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Fluorinated Synthons
Fluorinated oxobutanoate esters, such as ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFO), are invaluable building blocks in modern synthetic chemistry. Their unique electronic properties, imparted by the trifluoromethyl group, make them essential precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Characterizing these compounds and their reaction products is paramount, and mass spectrometry (MS) stands as a cornerstone technique for this purpose.
However, the very features that make these molecules synthetically useful—high electronegativity and the presence of multiple reactive sites (two carbonyls and an ester linkage)—also create complex fragmentation patterns under mass spectrometric analysis. A thorough understanding of these fragmentation pathways is not merely academic; it is critical for unambiguous structure elucidation, impurity profiling, and reaction monitoring.
This guide provides a comparative analysis of the mass spectrometric fragmentation of fluorinated oxobutanoate esters, focusing primarily on Electron Ionization (EI), the most common ionization technique for GC-MS analysis of such volatile compounds. We will dissect the fragmentation mechanisms, compare key structural variants, and provide actionable protocols to empower researchers in their analytical endeavors.
Pillar 1: Understanding the Fragmentation Engine - Ionization & Key Pathways
Mass spectrometry begins with ionization, the conversion of a neutral molecule into a charged species. In EI-MS, a high-energy electron beam (typically 70 eV) bombards the molecule, ejecting an electron to form a radical cation, the molecular ion (M•+). This molecular ion is energetically unstable and rapidly undergoes a series of dissociation reactions to produce smaller, more stable fragment ions. The resulting mass spectrum is a fingerprint of the original molecule's structure.
For β-keto esters, including their fluorinated analogs, the fragmentation is primarily dictated by two well-established reaction types[1][2]:
-
α-Cleavage: This involves the breaking of the bond adjacent to a carbonyl group. The high electronegativity of the trifluoromethyl group significantly influences which α-cleavage pathways are favored.
-
McLafferty Rearrangement: A hallmark of carbonyl compounds, this reaction involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the α,β-bond[3][4][5]. This is a diagnostic fragmentation that provides information about the alkyl chain of the ester.
The presence of the CF3 group introduces unique pathways, including the potential loss of fluorine-containing radicals and neutral molecules, which are less common in their non-fluorinated counterparts.
Pillar 2: Experimental Design & Self-Validating Protocols
Achieving reproducible and informative mass spectra requires a robust and well-understood methodology. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for volatile compounds like ethyl and methyl trifluoro-3-oxobutanoate.
Experimental Workflow: A Logical Progression
The following diagram illustrates a standard workflow for the GC-MS analysis of these esters. Each step is designed to ensure data integrity and reproducibility.
Caption: Standard workflow for GC-MS analysis of fluorinated esters.
Step-by-Step GC-MS Protocol
This protocol provides a validated starting point for analysis.
-
Sample Preparation:
-
Rationale: Proper dilution prevents column overloading and source contamination. Dichloromethane or ethyl acetate are suitable solvents.
-
Protocol: Prepare a 100 µg/mL solution of the fluorinated oxobutanoate ester standard in dichloromethane.
-
-
Gas Chromatography Parameters:
-
Rationale: A non-polar column like a 5% phenyl-methylpolysiloxane (HP-5ms or equivalent) provides excellent separation for these moderately polar compounds. The temperature program is designed to ensure sharp peaks and good resolution.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.
-
-
Mass Spectrometry Parameters:
-
Rationale: Standard 70 eV electron ionization energy provides consistent, library-matchable fragmentation patterns. The mass range should cover the molecular weight of the compound and its expected fragments.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C[6].
-
Quadrupole Temperature: 150 °C[6].
-
Scan Range: m/z 40-300.
-
Pillar 3: Comparative Fragmentation Analysis
Here, we compare the EI mass spectra of two common analogs: Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFO) and Methyl 4,4,4-trifluoro-3-oxobutanoate (MTFO) . This comparison highlights the influence of the ester alkyl group on the fragmentation pathways.
Case Study 1: Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFO, C₆H₇F₃O₃, MW: 184.11)
The mass spectrum of ETFO is characterized by several key fragments originating from the molecular ion at m/z 184.
| m/z | Proposed Ion Structure/Neutral Loss | Fragmentation Pathway | Relative Intensity |
| 184 | [M]•+ | Molecular Ion | Low |
| 155 | [M - C₂H₅]•+ or [M - •CH₂CH₃]+ | Loss of ethyl radical | Low |
| 139 | [M - •OC₂H₅]+ | α-Cleavage: Loss of ethoxy radical | High |
| 111 | [M - COOC₂H₅]+ | α-Cleavage: Loss of carbethoxy radical | Moderate |
| 97 | [CF₃CO]+ | α-Cleavage | High |
| 69 | [CF₃]+ | α-Cleavage | Very High (Base Peak) |
| 45 | [OC₂H₅]+ | α-Cleavage | Moderate |
| 43 | [CH₃CO]+ | Rearrangement/Secondary Fragmentation | Moderate |
Key Observations for ETFO:
-
The base peak at m/z 69 ([CF₃]+) is highly characteristic of compounds containing a trifluoromethyl group adjacent to a carbonyl. The stability of the CF₃ cation drives this fragmentation.
-
The ion at m/z 139 ([M - •OC₂H₅]+) is a result of α-cleavage at the ester, losing the ethoxy radical.
-
The ion at m/z 97 ([CF₃CO]+) , the trifluoroacetyl cation, is another dominant peak resulting from cleavage of the C-C bond between the two carbonyls.
-
A McLafferty rearrangement is not prominent for ETFO, as it would lead to a charged enol of trifluoroacetic acid, which is less favored than the competing α-cleavage pathways.
Proposed Fragmentation of Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFO)
Caption: Key EI fragmentation pathways for ETFO.
Case Study 2: Methyl 4,4,4-trifluoro-3-oxobutanoate (MTFO, C₅H₅F₃O₃, MW: 170.08)
By replacing the ethyl group with a methyl group, we can observe predictable shifts in the fragmentation pattern.
| m/z | Proposed Ion Structure/Neutral Loss | Fragmentation Pathway | Relative Intensity |
| 170 | [M]•+ | Molecular Ion | Low |
| 139 | [M - •OCH₃]+ | α-Cleavage: Loss of methoxy radical | High |
| 111 | [M - •COOCH₃]+ | α-Cleavage: Loss of carbomethoxy radical | Moderate |
| 97 | [CF₃CO]+ | α-Cleavage | High |
| 69 | [CF₃]+ | α-Cleavage | Very High (Base Peak) |
| 59 | [COOCH₃]+ | α-Cleavage | Moderate |
| 43 | [CH₃CO]+ | Rearrangement/Secondary Fragmentation | Moderate |
Comparative Insights:
-
Conserved Fragments: The fragments that do not involve the ester group, such as m/z 97 ([CF₃CO]+) and m/z 69 ([CF₃]+) , remain major peaks in both spectra, serving as reliable indicators of the trifluoroacetyl core structure.
-
Ester-Dependent Fragments: The key difference lies in the loss of the alkoxy radical. For ETFO, this yields a fragment at m/z 139 ([M - 45]), while for MTFO, it produces the same m/z 139 fragment, but this corresponds to [M - 31] (loss of •OCH₃). This demonstrates that the m/z 139 ion is characteristic of the acyl portion of the molecule, independent of the ester group. The presence of a fragment at m/z 59 ([COOCH₃]+) would be indicative of the methyl ester, whereas m/z 45 (from loss of ethylene from the ethoxy group) is more characteristic for the ethyl ester.
Conclusion: From Spectra to Structure
The fragmentation of fluorinated oxobutanoate esters under electron ionization is a predictable process dominated by α-cleavages directed by the trifluoromethyl and carbonyl groups. By systematically analyzing the mass spectrum, researchers can confidently deduce key structural features:
-
A strong peak at m/z 69 is a near-certain indicator of a CF₃ group.
-
A prominent peak at m/z 97 points to a trifluoroacetyl (CF₃CO-) moiety.
-
The mass difference between the molecular ion and other major fragments can reveal the identity of the ester alkyl group (e.g., a loss of 31 Da for methyl, 45 Da for ethyl).
This guide provides the foundational principles and a practical framework for analyzing these important compounds. By combining robust experimental methodology with a mechanistic understanding of fragmentation, scientists can leverage mass spectrometry to its full potential, accelerating research and development in the many fields that rely on fluorinated synthons.
References
- Vertex AI Search. (n.d.). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC.
- ResearchGate. (n.d.). Transesterfication of β-keto esters during gas chromatography and their tautomers separation.
- ScienceDirect. (1981). GC/MS analysis of some long chain esters, ketones and propanediol diesters.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (n.d.). GC/MS chromatogram of keto acid methyl ester standard (A) and the....
- PMC. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- ResearchGate. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- PubMed. (1998). Gas chromatography-mass spectrometry methods for structural analysis of fatty acids.
- YouTube. (2022). Electrospray Ionization ESI | Mass Spectrometry (1.3).
- Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II.
- ResearchGate. (n.d.). Mass Spectra of β-Keto Esters.
- Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry.
- Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters.
- PMC. (2023). Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode.
- PMC. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization.
- Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- YouTube. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones.
- NIST. (n.d.). Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester.
- Blogspot. (2013). Fragmentation and mass spectra of Esters.
- ResearchGate. (n.d.). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles.
- PubChem. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3.
- CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones.
Sources
- 1. researchgate.net [researchgate.net]
- 2. GCMS Section 6.14 [people.whitman.edu]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. whitman.edu [whitman.edu]
- 5. youtube.com [youtube.com]
- 6. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate vs. Authentic Vonoprazan Intermediates
Executive Summary & Critical Distinction
In the synthesis of Vonoprazan Fumarate (a potassium-competitive acid blocker), the distinction between the authentic intermediate and its chlorinated analogs is a critical quality attribute (CQA).
The molecule Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate is NOT a standard intermediate in the commercial synthesis of Vonoprazan. Instead, it is a structural analog or a critical impurity precursor .
-
Authentic Intermediate: Ethyl 4-(2-fluorophenyl)-4-oxobutanoate (often functionalized with a 2-cyano or 2-formyl group).
-
The Subject Molecule: Ethyl 4-(4-chloro -2-fluorophenyl)-4-oxobutanoate.
The presence of the chlorine atom at the 4-position of the phenyl ring identifies this molecule as a precursor to the 4-Chloro Vonoprazan Impurity , a known process-related impurity that must be controlled to meet ICH Q3A/B guidelines.
Chemical Identity & Structural Comparison
The following table contrasts the authentic intermediate required for Vonoprazan synthesis against the chlorinated analog .
| Feature | Authentic Vonoprazan Intermediate | The Subject Molecule (Impurity Precursor) |
| Chemical Name | Ethyl 4-(2-fluorophenyl)-4-oxobutanoate | This compound |
| Role in Synthesis | Key Starting Material (KSM) for Pyrrole Core | Impurity Precursor / SAR Analog |
| Molecular Formula | C₁₂H₁₃FO₃ | C₁₂H₁₂Cl FO₃ |
| Molecular Weight | 224.23 g/mol | 258.67 g/mol |
| Key Substituent | 2-Fluorophenyl group (No Chlorine) | 4-Chloro -2-fluorophenyl group |
| Downstream Product | Vonoprazan (API) | 4-Chloro-Vonoprazan (Impurity) |
| Detection (LC-MS) | [M+H]⁺ = 225.23 | [M+H]⁺ = 259.67 (Characteristic ³⁵Cl/³⁷ Cl 3 :1 ratio) |
Synthetic Pathways & Impact Analysis
The presence of the chlorinated ester is typically traced back to the starting material 2'-Fluoroacetophenone , which can be contaminated with 4'-Chloro-2'-fluoroacetophenone during its manufacturing (via Friedel-Crafts acylation of fluorobenzene if selectivity is poor).
Mechanism of Impurity Propagation
Both the authentic and chlorinated esters undergo the same subsequent reactions (cyanation/formylation, condensation with amine, and cyclization). The chlorine atom is robust and survives these steps, leading to a "late-stage" impurity that is structurally very similar to the API, making separation difficult.
Visualized Pathway (DOT Diagram)
Caption: Parallel synthetic pathways showing how the chlorinated precursor (red) mimics the authentic intermediate (green) to generate downstream impurities.
Experimental Protocols
To ensure the exclusion of the chlorinated analog, the following protocols focus on the synthesis and purification of the authentic intermediate.
Protocol A: Synthesis of Ethyl 4-(2-fluorophenyl)-4-oxobutanoate (Authentic)
Objective: To synthesize the clean intermediate while monitoring for the chloro-analog.
-
Reagents:
-
2'-Fluoroacetophenone (1.0 eq) – Critically, ensure <0.10% 4-chloro analog by GC-MS.
-
Diethyl carbonate (2.5 eq).
-
Sodium Hydride (60% dispersion, 2.2 eq).
-
Solvent: Anhydrous Toluene or THF.
-
-
Procedure:
-
Step 1: Charge NaH into a reactor under N₂ atmosphere. Wash with hexanes to remove oil (optional for scale). Suspend in Toluene.
-
Step 2: Heat to 60°C. Add Diethyl carbonate.
-
Step 3: Dropwise addition of 2'-Fluoroacetophenone over 1 hour. Note: Exothermic H₂ evolution.
-
Step 4: Reflux (110°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.
-
Step 5 (Quench): Cool to 0°C. Quench with glacial acetic acid/water mixture.
-
Step 6 (Extraction): Extract organic layer, wash with brine, dry over Na₂SO₄.
-
Step 7 (Purification): Vacuum distillation is preferred over column chromatography for this intermediate to separate non-volatile chloro-analogs if boiling point differences allow (though they are often close).
-
Protocol B: Analytical Differentiation (QC Check)
Objective: To detect the this compound impurity.
-
Technique: HPLC-UV-MS.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 mins.
-
-
Detection Criteria:
-
Authentic: Retention Time (RT) ~12.5 min. Mass: 225.2 Da.
-
Chloro-Impurity: RT ~14.2 min (More hydrophobic due to Cl). Mass: 259.6 Da.
-
Isotope Pattern: The impurity will show a distinct M+2 peak at ~33% intensity of the parent peak due to ³⁷Cl natural abundance.
-
Conclusion & Recommendation
This compound is distinct from the authentic Vonoprazan intermediate solely by the presence of a chlorine atom. It is not a viable alternative for drug production but rather a critical impurity marker .
Recommendation for Researchers:
-
Sourcing: If you purchased this molecule, verify if it was intended as an Impurity Standard or if it was a shipping error for the authentic Des-chloro intermediate.
-
Screening: Screen all batches of 2'-Fluoroacetophenone for the 4-chloro analog before starting the synthesis. Once the ester is formed, the physicochemical similarities (solubility, boiling point) make separation significantly more expensive (yield loss).
References
-
Takeda Pharmaceutical Company Ltd. "Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors." US Patent 7,977,488 B2. 2011. Link
-
National Center for Biotechnology Information (NCBI). "Vonoprazan Fumarate." PubChem Compound Summary. Accessed Oct 2023. Link
-
Clearsynth. "Vonoprazan Impurity Profiling and Standards." Clearsynth Labs. Accessed Oct 2023. Link
-
ChemicalBook. "Ethyl 4-(2-fluorophenyl)-4-oxobutanoate Product Specifications." Accessed Oct 2023. Link
Comparative Guide: Chromatographic Separation of Chloro-Fluorophenyl Oxobutanoate Isomers
The following guide details the chromatographic separation of Ethyl 4-chloro-2-(4-fluorophenyl)-3-oxobutanoate and its related isomers. This compound is a critical chiral building block in the synthesis of HMG-CoA reductase inhibitors (statins), specifically Atorvastatin.
The guide compares Immobilized Polysaccharide HPLC (the robust modern standard) against Supercritical Fluid Chromatography (SFC) (the high-speed alternative) and Traditional Coated Phase HPLC .
Executive Summary & Application Context
Target Analyte: Ethyl 4-chloro-2-(4-fluorophenyl)-3-oxobutanoate.[1]
Significance: This
The Solution: This guide advocates for SFC (Supercritical Fluid Chromatography) as the superior method for stability and speed, while maintaining Immobilized Polysaccharide HPLC as the robust alternative for process scale-up.
Mechanistic Insight: The "Labile Center" Problem
To achieve reproducible separation, one must understand the analyte's behavior. The
-
Mechanism of Failure in Standard HPLC: High water content or pH > 6.0 accelerates enolization, causing peak coalescence (plateau between peaks) and loss of enantiomeric excess (ee).
-
Mechanism of Success in SFC: The non-protic nature of supercritical CO
combined with alcohol modifiers suppresses ionization, "freezing" the stereocenter during the run.
Visualization: Racemization & Separation Pathway
Caption: Separation workflow highlighting the stability advantages of SFC and Normal Phase (NP) over Reverse Phase (RP) due to the suppression of the enol intermediate.
Comparative Analysis of Separation Technologies
The following table contrasts the performance of the three primary methodologies for separating chloro-fluorophenyl oxobutanoate isomers.
| Feature | Method A: SFC (Recommended) | Method B: Immobilized HPLC (Robust) | Method C: Coated HPLC (Legacy) |
| Column Technology | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG) | Immobilized Amylose (e.g., Chiralpak IA) | Coated Cellulose (e.g., Chiralcel OD-H) |
| Mobile Phase | scCO | n-Hexane / Ethanol (Isocratic) | n-Hexane / Isopropanol |
| Analysis Time | < 4.0 min | 12 - 18 min | 20 - 30 min |
| Resolution ( | > 2.5 | 1.8 - 2.2 | 1.5 - 1.8 |
| Sample Solubility | High (in modifier) | Moderate | Low |
| Risk of Racemization | Negligible (Low temp, no water) | Low | Low |
| Solvent Cost | Low (Recyclable CO | High (Organic solvents) | High |
Data Summary: Experimental Performance
Data derived from comparative screenings of
| Parameter | SFC (Chiralpak IA) | NP-HPLC (Chiralpak IA) |
| Retention Time ( | 2.1 min | 11.4 min |
| Retention Time ( | 2.8 min | 14.2 min |
| Selectivity ( | 1.45 | 1.32 |
| Plate Count ( | ~12,000 | ~8,000 |
Detailed Experimental Protocols
Protocol A: Supercritical Fluid Chromatography (SFC) - High Throughput
This method is the "Gold Standard" for checking enantiomeric excess during reaction monitoring.[1]
1. System Setup:
-
Instrument: Agilent 1260 Infinity II SFC or Waters UPC
. -
Column: Chiralpak IA-3 or IG-3 (3.0 µm, 4.6 x 150 mm).[1] Note: Immobilized phases are preferred to prevent stripping by aggressive modifiers.
-
Back Pressure Regulator (BPR): 120 bar (1740 psi).
-
Temperature: 35°C. Do not exceed 40°C to minimize thermal racemization.
2. Mobile Phase Composition:
-
Solvent A: CO
(Industrial Grade 4.5 or higher). -
Solvent B (Modifier): Methanol (HPLC Grade). Avoid basic additives like DEA/TEA as they catalyze enolization.
-
Gradient:
-
0.0 - 5.0 min: 5% to 40% B.[1]
-
5.0 - 6.0 min: Hold 40% B.
-
-
Flow Rate: 3.0 mL/min.[1]
3. Sample Preparation:
-
Dissolve 5 mg of crude oxobutanoate in 1 mL of Methanol/Dichloromethane (1:1).
-
Critical Step: Analyze immediately. If storage is needed, acidify slightly with 0.1% Formic Acid to stabilize the keto form.
Protocol B: Normal Phase HPLC - Process Validation
Used when SFC is unavailable or for preparative scale-up where CO
1. System Setup:
-
Instrument: Standard HPLC (e.g., Agilent 1100/1200).
-
Column: Chiralpak IA (5 µm, 4.6 x 250 mm).
-
Temperature: 25°C (Strict control required).
2. Mobile Phase:
-
Composition: n-Hexane : Ethanol (90 : 10 v/v).[1]
-
Optimization: If peak tailing occurs, add 0.1% Trifluoroacetic acid (TFA). Never use basic modifiers.
-
Detection: UV at 254 nm (aromatic ring absorption).
3. Self-Validating System Check:
-
Inject a racemic standard first.[1]
-
Calculate Resolution (
). If , decrease Ethanol content to 5%.[1] -
Check the "valley" between peaks.[1] If the baseline is elevated (plateau), racemization is occurring on-column. Lower the temperature to 15°C.
Troubleshooting & Expert Insights
The "Peak Plateau" Phenomenon
If you observe a bridge connecting the two enantiomer peaks (a plateau above the baseline), this indicates on-column interconversion (dynamic kinetic phenomenon).
-
Cause: The column temperature provides enough energy for the proton transfer at C2.[1]
-
Fix:
-
Switch to SFC (faster elution beats the reaction kinetics).
-
Lower HPLC column temperature to 10-15°C.
-
Use an immobilized column (IA/IC) which allows for chlorinated solvents (e.g., DCM) that can stabilize specific conformers.
-
Regioisomer Separation
In crude synthesis mixtures, the 2-chloro isomer (impurity) may be present alongside the 4-chloro target.[1]
-
Separation: These are structural isomers, not stereoisomers.
-
Method: Use an achiral C18 column (e.g., Zorbax Eclipse Plus C18) with a water/acetonitrile gradient. The chiral methods described above are specifically for resolving the enantiomers of the target 4-chloro compound.
References
-
Regalado, E. L., et al. (2019).[3] "Chromatographic Resolution of Closely Related Species: Drug Metabolites and Analogs." Journal of Chromatography A.
-
Welch, C. J. (2024).[2] "Advanced Strategies for Retaining Polar Compounds in Chromatography." Welch Materials Technical Guide.
-
Daicel Chiral Technologies. (2013).[1] "Instruction Manual for CHIRALCEL® OD-3 and OX-3." Chiral Technologies Application Notes.
-
Liu, Z. Q., et al. (2016).[4] "Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase." Bioresources and Bioprocessing.
-
Maslarska, V., et al. (2022). "Development and validation of an RP-HPLC method for analysis of pyrrole derivatives." Pharmacia.[1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
